

comparative study of 5alpha-Cholestan-3beta-ol-6-one and its epimers

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Compound of Interest

Compound Name: 5alpha-Cholestan-3beta-ol-6-one

Cat. No.: B10753962

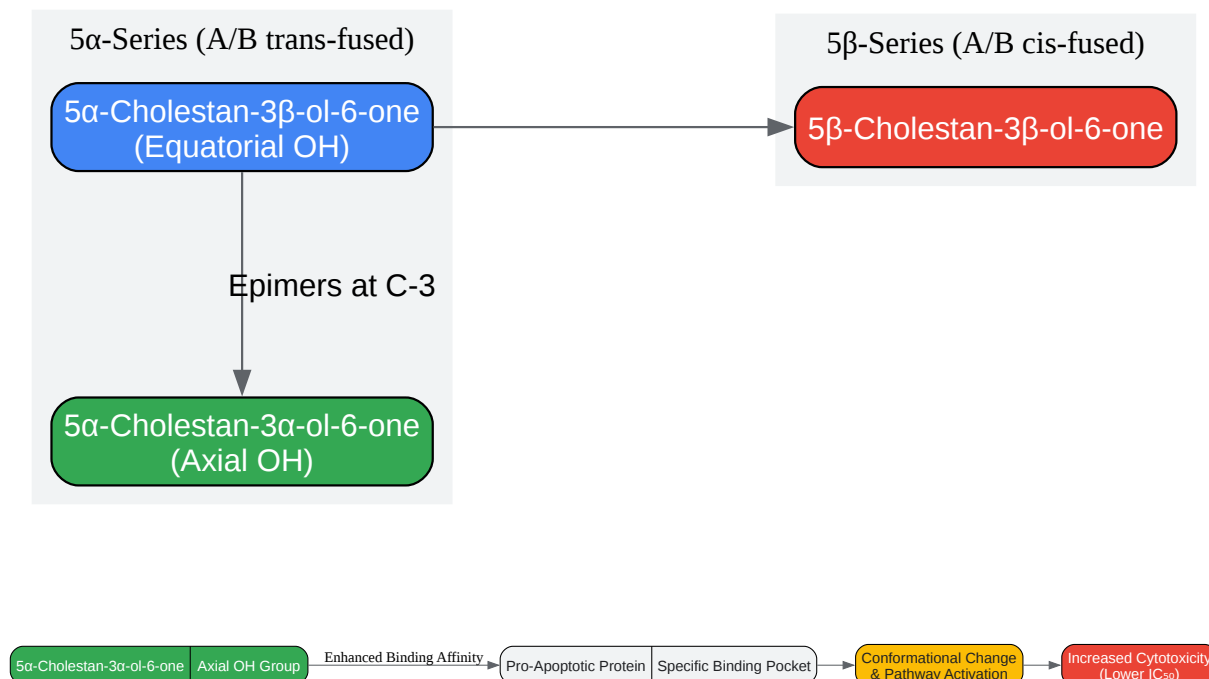
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The Central Role of Stereochemistry in the Cholestane Skeleton

The 5 α -cholestane framework, a saturated tetracyclic hydrocarbon, serves as the backbone for numerous essential biological molecules. The stereochemistry at C-3 (bearing the hydroxyl group) and C-5 (the A/B ring junction) dictates the overall shape of the molecule, influencing how it fits into enzyme active sites or receptor binding pockets.

- 5 α -Configuration: This results in a trans-fusion of the A and B rings, leading to a relatively flat, rigid molecular structure.
- 5 β -Configuration: This creates a cis-fusion of the A and B rings, resulting in a significantly bent molecular shape.
- 3 β -ol vs. 3 α -ol: The orientation of the hydroxyl group at C-3 (equatorial vs. axial in the 5 α -series) is critical for hydrogen bonding and other intermolecular interactions.

This guide will focus on comparing the parent compound, 5 α -Cholestan-3 β -ol-6-one, with its 3 α - and 5 β -epimers to illustrate these foundational principles.



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